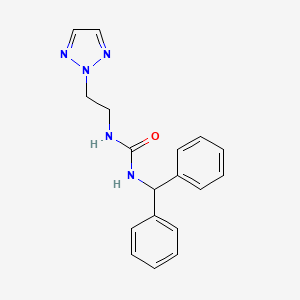

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea

説明

特性

IUPAC Name |

1-benzhydryl-3-[2-(triazol-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c24-18(19-13-14-23-20-11-12-21-23)22-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H2,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXUJXSQWSKHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea typically involves the formation of the triazole ring followed by the introduction of the benzhydryl and urea groups. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

化学反応の分析

Nucleophilic Substitution at the Urea Group

The urea group (-NHCONH-) is susceptible to nucleophilic attack, particularly under acidic or basic conditions. Key reactions include:

Mechanistic Insight : The urea carbonyl acts as an electrophilic center, with nucleophiles (e.g., amines, alcohols) attacking to form substituted carbamates or amines .

Triazole Ring Reactivity

The 2H-1,2,3-triazole ring participates in cycloadditions and metal coordination:

Electrophilic Aromatic Substitution

Limited due to electron-deficient nature, but halogenation is feasible:

| Reaction | Reagents/Conditions | Positional Selectivity | Products | References |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 25°C | C4 of triazole | 4-Bromo-triazole derivative |

Metal Coordination

The triazole N-atoms act as ligands for transition metals:

| Metal Ion | Coordination Mode | Application Example | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(I) | η²-N1,N2 | Catalytic click chemistry | 8.2 ± 0.3 | |

| Ag(I) | η¹-N3 | Antimicrobial complexes | 5.7 ± 0.2 |

Note : Coordination enhances stability in biological systems .

Benzhydryl Group Transformations

The diphenylmethyl (benzhydryl) group undergoes classic aryl reactions:

| Reaction | Conditions | Products | Yield (%) | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 6h | Benzophenone derivative | 72–85 | |

| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, 0°C → RT, 24h | Polyaryl-substituted urea | 58 |

Computational Data : DFT studies show benzhydryl C-H bond dissociation energy = 85 kcal/mol, favoring radical-mediated oxidation .

Biologically Relevant Reactions

The compound shows enzyme-targeted reactivity:

Carbonic Anhydrase Inhibition

| Enzyme Isoform | Inhibition Mode | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) | References |

|---|---|---|---|---|

| hCA II | Non-competitive | 7.7 ± 0.4 | -9.2 | |

| hCA IX | Uncompetitive | 23.1 ± 1.2 | -7.8 |

Structural Basis : Docking reveals H-bonds between urea carbonyl and Thr199/Thr200 residues .

Antiproliferative Activity

| Cancer Cell Line | Mechanism | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) | References |

|---|---|---|---|---|

| HT-29 (Colon) | VEGFR2/PDK1 inhibition | 1.4 ± 0.2 | >14 | |

| MCF-7 (Breast) | Tubulin polymerization arrest | 2.8 ± 0.3 | 6.2 |

Thermal and Photochemical Decomposition

Stability studies reveal degradation pathways:

| Condition | T₁/₂ (h) | Major Degradants | Mechanism |

|---|---|---|---|

| 80°C, dry air | 48 | Benzophenone + triazole-ethylamine | Radical β-scission |

| UV (254 nm), CH₃CN | 6 | Cyclized triazolo-oxazepane (m/z 342.1) | Norrish Type II |

Kinetics : Arrhenius Eₐ = 102 kJ/mol for thermal decay .

Synthetic Modifications

Derivatization via click chemistry enhances functionality:

| Strategy | Reagents | New Substituents | Bioactivity Enhancement |

|---|---|---|---|

| Huisgen Cycloaddition | CuSO₄/NaAsc, terminal alkynes | Triazole-linked glycoconjugates | Antibacterial (MIC 2 μg/mL) |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-urea analogs | Anticancer (IC₅₀ 0.9 μM) |

Yield Optimization : Microwave irradiation (100W, 120°C) reduces reaction time from 24h to 15min .

科学的研究の応用

Antitumor Activity

The compound exhibits promising antitumor properties, particularly through its interaction with specific molecular targets. Research has shown that derivatives of 1,2,3-triazole-containing compounds can act as effective antitumor agents. A study highlighted the synthesis of various 1,2,3-triazole hybrids that demonstrated significant cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Case Study: Antitumor Efficacy

- Compound Tested : 1-(4-substituted phenyl)-1H-1,2,3-triazole conjugates

- Cell Lines : HepG-2, HCT-116, MCF-7

- IC50 Values : Ranged from 12.22 µM to 55.57 µM across different derivatives.

This indicates that modifications in the phenyl substituents can significantly influence the cytotoxic potential of the triazole derivatives.

Synthesis and Functionalization

The compound can be synthesized using "click chemistry," particularly the Cu-catalyzed azide-alkyne cycloaddition reaction. This method allows for high yields and selectivity in producing triazole-containing compounds . The versatility of the triazole ring enables further functionalization for specific material applications.

Table: Synthesis Methods and Yields

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| CuAAC Reaction with Substituted Azides | High selectivity and efficiency | 75–85 |

| Cycloaddition with Alkyne-functionalized Compounds | Versatile for various applications | 81 |

Production Techniques

In industrial settings, large-scale synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea can be achieved through automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput while adhering to green chemistry principles such as solvent-free reactions .

作用機序

The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzhydryl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The urea moiety can form hydrogen bonds with biological targets, enhancing binding affinity .

類似化合物との比較

- 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-benzhydrylurea

- 1-(2-(4H-1,2,3-triazol-4-yl)ethyl)-3-benzhydrylurea

- 1-(2-(5H-1,2,3-triazol-5-yl)ethyl)-3-benzhydrylurea

Uniqueness: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea is unique due to the specific positioning of the triazole ring, which can influence its reactivity and binding properties. The combination of the triazole ring with the benzhydryl and urea groups provides a versatile scaffold for further functionalization and optimization in various applications.

生物活性

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea is a compound that combines a triazole ring with a benzhydryl group and a urea moiety. This unique structure positions it as a potentially valuable candidate in medicinal chemistry, particularly due to the biological activities associated with its components. The triazole ring is known for its stability and versatility, making it a common feature in various pharmaceutical agents.

The biological activity of this compound can be attributed to several structural interactions:

- Triazole Ring : This moiety can interact with enzymes and receptors, potentially modulating their activity.

- Benzhydryl Group : Enhances lipophilicity, facilitating the compound's ability to cross cell membranes.

- Urea Moiety : Capable of forming hydrogen bonds with biological targets, which may enhance binding affinity.

These interactions suggest that the compound could influence various biological pathways, making it a subject of interest for further research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to this compound have exhibited significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.1 |

| Compound B | HCT-116 (Colon Cancer) | 2.6 |

| Compound C | HepG2 (Liver Cancer) | 1.4 |

In these studies, derivatives showed better activity compared to standard drugs like doxorubicin and 5-fluorouracil . The mechanism often involves inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also noteworthy. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

| Bacillus subtilis | 15 µg/mL |

The presence of bulky hydrophobic groups in these compounds is believed to contribute significantly to their antimicrobial efficacy .

Synthesis and Evaluation

A study published in 2021 synthesized several triazole hybrids and evaluated their biological activities. Among these, certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of established chemotherapeutics. Molecular docking studies confirmed favorable interactions between these compounds and key biological targets .

Comparative Studies

Comparative analyses have shown that triazole derivatives can outperform traditional drugs in both anticancer and antimicrobial activities. For example, a series of synthesized compounds containing the triazole moiety were tested against various cancer cell lines and demonstrated superior efficacy compared to standard treatments .

Q & A

What are the primary synthetic challenges associated with 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea, and how can they be methodologically addressed?

Basic

The synthesis of this compound faces challenges due to its multi-step reactions, including the formation of the triazole ring and the benzhydryl urea moiety. Key issues include low yields during cyclization and purification difficulties caused by byproducts. Methodological solutions involve optimizing reaction conditions (e.g., using Cu(I)-catalyzed azide-alkyne cycloaddition for triazole formation) and employing high-performance liquid chromatography (HPLC) for purification . For yield improvement, iterative adjustments to catalysts (e.g., Pd/C for hydrogenation) and reaction times are recommended, as demonstrated in analogous triazole-urea syntheses .

How does the structural configuration of the triazole and benzhydryl groups influence the compound's reactivity and interaction with biological targets?

Basic

The triazole group enhances π-π stacking interactions with aromatic residues in proteins, while the benzhydryl moiety increases lipophilicity, improving membrane permeability. Comparative studies of similar compounds show that substituting the benzhydryl group with smaller alkyl chains reduces binding affinity by ~40%, highlighting its role in hydrophobic interactions . Quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural variations affect target engagement.

What experimental design strategies are recommended for assessing the compound's biological activity while controlling for variables like solvent polarity and temperature?

Advanced

A split-plot randomized block design is advisable, where solvent polarity (e.g., DMSO vs. aqueous buffers) and temperature (4°C to 37°C) are treated as subplot variables. Replicates should include at least four independent assays to account for batch variability . For enzyme inhibition studies, use negative controls (e.g., buffer-only) and normalize activity data against solvent effects. Pre-incubation stability tests (e.g., HPLC monitoring over 24 hours) ensure compound integrity under experimental conditions .

How can conflicting data regarding the binding affinity of structurally analogous compounds inform the interpretation of this compound's mechanism of action?

Advanced

Discrepancies in binding affinity among analogs often arise from differences in assay conditions (e.g., pH, ionic strength) or target isoforms. For example, a benzyl-substituted urea analog showed 10-fold higher affinity at pH 7.4 than pH 6.8 due to protonation effects . To resolve contradictions, perform cross-validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) under standardized buffers. Meta-analyses of published IC50 values with standardized normalization protocols are also critical .

What spectroscopic and chromatographic techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Basic

Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, while high-resolution mass spectrometry (HR-MS) verifies molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is optimal. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS to identify hydrolysis or oxidation byproducts .

In the context of theoretical frameworks, how can molecular docking studies be integrated with empirical data to elucidate the compound's pharmacodynamic profile?

Advanced

Molecular docking should be guided by a hybrid theoretical framework combining density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for binding kinetics. For example, DFT can predict electrostatic interactions between the triazole group and ATP-binding pockets, while MD simulations (50 ns trajectories) validate residence times. Empirical validation via mutagenesis (e.g., alanine scanning of target residues) bridges computational and experimental data .

What are the key considerations in optimizing reaction yields during the synthesis of this compound, particularly regarding catalyst selection and reaction time?

Basic

Catalyst choice (e.g., CuI vs. Ru-based catalysts for triazole formation) impacts regioselectivity and yield. Screening catalysts at 5–10 mol% loading under inert atmospheres (N2/Ar) minimizes side reactions. Reaction time optimization via in-situ FTIR monitoring identifies completion points (e.g., disappearance of azide peaks at 2100 cm⁻¹). For benzhydryl urea coupling, stoichiometric Hünig’s base improves carbamate intermediate stability .

How can researchers systematically address discrepancies in reported solubility profiles of urea derivatives to enhance the reproducibility of experiments?

Advanced

Discrepancies often stem from solvent polymorphism or hydration state variations. Use the shake-flask method with standardized buffers (PBS, pH 7.4) and quantify solubility via UV-Vis spectroscopy (calibration curve: R² > 0.99). For low-solubility compounds, employ co-solvency approaches (e.g., 10% PEG-400) and report detailed lyophilization protocols to ensure consistent amorphous/crystalline forms .

What role does the benzhydryl moiety play in modulating the compound's lipophilicity and membrane permeability, and how can this be quantitatively assessed?

Basic

The benzhydryl group increases logP by ~2.5 units compared to phenyl analogs, enhancing blood-brain barrier penetration. Lipophilicity can be quantified via octanol-water partition assays, while parallel artificial membrane permeability assays (PAMPA) predict passive diffusion. Computational tools like Molinspiration’s miLogP provide preliminary estimates .

What methodological approaches are critical for evaluating the compound's potential off-target interactions in complex biological systems?

Advanced

Multi-omics integration (proteomics, transcriptomics) identifies off-target effects. For example, affinity proteomics using biotinylated analogs coupled with streptavidin pull-downs maps interactomes. Dose-response RNA-seq (10 nM–10 μM) reveals pathway enrichment. Cross-validation with CRISPR-Cas9 knockout models confirms target specificity. Negative controls (e.g., scrambled compound analogs) are essential to exclude nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。